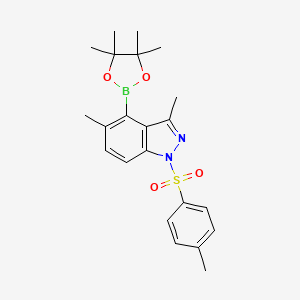

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole

Descripción general

Descripción

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a boronic ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

Introduction of the Tosyl Group: The tosylation of the indazole core is usually carried out using tosyl chloride in the presence of a base such as pyridine.

Borylation: The final step involves the introduction of the boronic ester group. This is typically done using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, typically in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Coupled products with various aryl or vinyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. The presence of the indazole moiety is associated with various biological activities, including anticancer and anti-inflammatory properties. For instance:

- Anticancer Activity : Research indicates that indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies have shown that compounds containing indazole structures can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis:

- Building Block in Synthesis : Its boron-containing structure allows for Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules.

- Functionalization Reactions : The presence of the tosyl group makes it an excellent electrophile for nucleophilic substitutions, enabling the introduction of various functional groups.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Organic Electronics : The boron-dioxaborolane moiety can enhance charge transport properties, making it a candidate for organic semiconductor materials.

- Fluorescent Materials : Modifications to the indazole structure have been explored to create fluorescent materials useful in optoelectronic devices.

Case Studies

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

- 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

What sets 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole apart from similar compounds is its tosyl group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Actividad Biológica

The compound 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a member of the indazole family, which has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

- Molecular Formula : C₁₅H₁₈BNO₃S

- Molar Mass : 305.19 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structural components.

Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:

- Inhibition of Kinase Activity : Many indazole derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, compounds targeting the platelet-derived growth factor receptor (PDGFR) and other receptor tyrosine kinases are particularly relevant in oncology .

- Antiproliferative Effects : Studies have demonstrated that certain indazoles can inhibit cell proliferation in various cancer cell lines without affecting normal cells. This selective toxicity is crucial for developing anticancer therapies .

- Modulation of Signaling Pathways : Indazoles may also influence critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Properties :

A study focused on the effects of indazole derivatives on liver cancer cells demonstrated that specific modifications to the indazole structure enhanced its ability to inhibit cell proliferation while sparing non-cancerous cells. This was attributed to the selective targeting of mutated signaling pathways commonly found in cancerous tissues . -

Mechanistic Insights :

Another investigation highlighted the role of this compound in modulating apoptotic pathways. The compound was shown to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cancer cells .

Research Findings

Recent research has focused on synthesizing and testing various derivatives of indazoles for their biological activities. The findings suggest that:

- Modifications at specific positions on the indazole ring can significantly enhance biological activity.

- The presence of boron-containing moieties (like the dioxaborolane) can improve solubility and bioavailability.

Propiedades

IUPAC Name |

3,5-dimethyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BN2O4S/c1-14-8-11-17(12-9-14)30(26,27)25-18-13-10-15(2)20(19(18)16(3)24-25)23-28-21(4,5)22(6,7)29-23/h8-13H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMMFVZBZKAEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=NN3S(=O)(=O)C4=CC=C(C=C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.